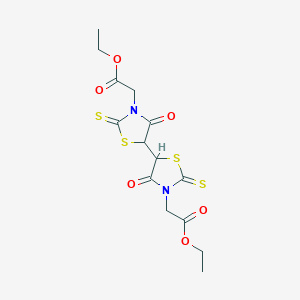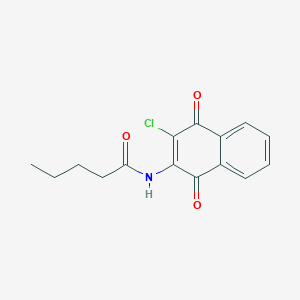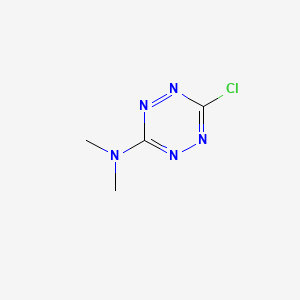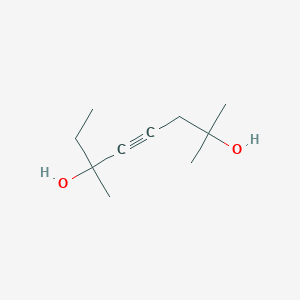
2,6-Dimethyloct-4-yne-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyloct-4-yne-2,6-diol is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol) at the 2nd and 6th positions of the octane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloct-4-yne-2,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-butyne-2-ol and acetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium amide (NaNH2) to deprotonate the starting materials and facilitate the formation of the alkyne.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the product.
化学反应分析
Types of Reactions
2,6-Dimethyloct-4-yne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or tosylates.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 2,6-dimethyloct-4-yne-2,6-dione or 2,6-dimethyloct-4-yne-2,6-dicarboxylic acid.
Reduction: Reduction of the alkyne can yield 2,6-dimethyloctane or 2,6-dimethyloctene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学研究应用
2,6-Dimethyloct-4-yne-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dimethyloct-4-yne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
3,6-Dimethyl-4-octyn-3,6-diol: Similar structure with hydroxyl groups at the 3rd and 6th positions.
2,6-Dimethyl-7-octene-2,6-diol: Contains a double bond instead of a triple bond.
2,6-Dimethyl-3,7-octadien-2,6-diol: Contains two double bonds in the structure.
Uniqueness
2,6-Dimethyloct-4-yne-2,6-diol is unique due to the presence of both a triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
属性
CAS 编号 |
105735-93-1 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2,6-dimethyloct-4-yne-2,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h11-12H,5,7H2,1-4H3 |
InChI 键 |
VDBZZOGYOVCDPF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C#CCC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



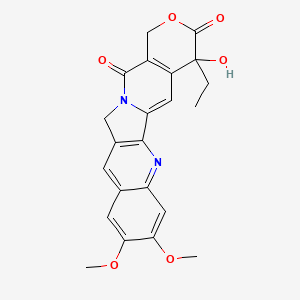

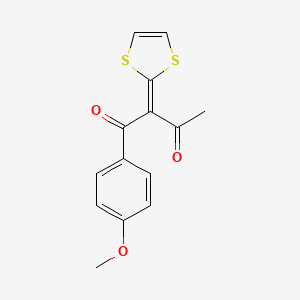
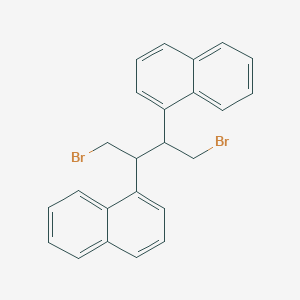

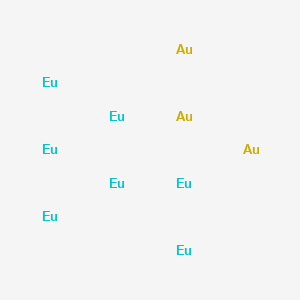
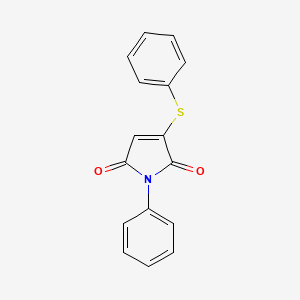


![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
